

A Comparative Guide to 1,5-Diphenylcarbazone Assays for Hexavalent Chromium Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

Cat. No.: B7855421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **1,5-Diphenylcarbazone** (DPC) assay is a widely adopted colorimetric method for the selective quantification of hexavalent chromium (Cr(VI)), a known toxic and carcinogenic substance. This guide provides a comparative overview of the assay's performance as reported in various scientific studies, offering insights into its application and variability. While a formal inter-laboratory comparison study is not readily available in published literature, this document synthesizes data from multiple independent validations to present a comparative perspective.

The underlying principle of the assay involves a redox reaction in an acidic environment. 1,5-Diphenylcarbazide is oxidized by Cr(VI) to **1,5-Diphenylcarbazone**, while Cr(VI) is reduced to trivalent chromium (Cr(III)). The resulting Cr(III) then forms a stable, magenta-colored complex with the **1,5-Diphenylcarbazone**.^[1] The intensity of this color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of Cr(VI) in the sample.^{[2][3]}

Comparative Performance Data

The following table summarizes the quantitative performance characteristics of the **1,5-Diphenylcarbazone** assay as reported in different studies. These variations can be attributed to differences in instrumentation, reagent preparation, and specific matrix effects.

Parameter	Study 1	Study 2	Study 3	Study 4
Linear Range	0.03–3 mg·L ⁻¹	0.1 to 0.9 ppm	0–0.8 mg/L	0.800 mg L ⁻¹
Limit of Detection (LOD)	0.023 mg·L ⁻¹	Not Reported	Not Reported	0.005 mg L ⁻¹
Limit of Quantitation (LOQ)	0.076 mg·L ⁻¹	Not Reported	0.09 mg/L and 0.0025 mg/L	Not Reported
Wavelength (λ _{max})	543 nm	540 nm	542 nm	Not Reported
Precision (RSD)	Not Reported	Not Reported	< 1%	Not Reported

Experimental Protocols

The methodologies detailed below are representative of the protocols used in the cited studies. Researchers should optimize these protocols based on their specific instrumentation and sample matrices.

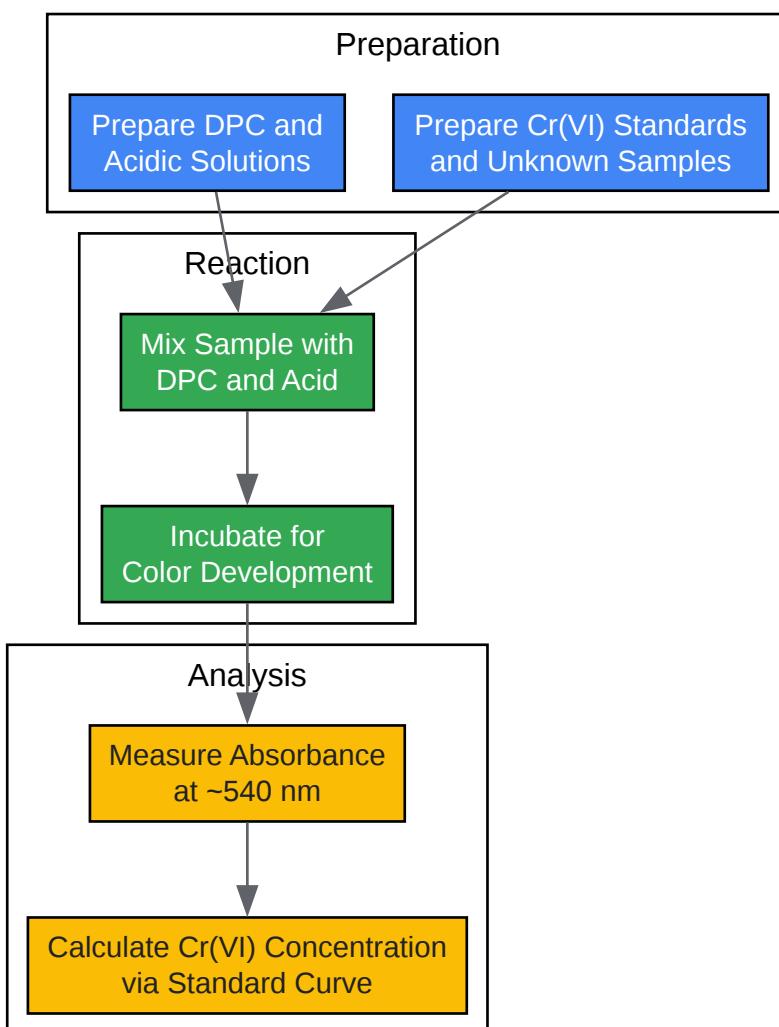
Protocol 1: Optimized Colorimetric Method[4]

- Reagent Preparation:
 - Sulphuric acid (0.2 M)
 - 1,5-diphenylcarbazide (0.5% w/v)
- Sample Preparation:
 - Transfer 2 mL of the Cr(VI) sample to a glass vial.
- Reaction:
 - Add 1 mL of 0.2 M sulphuric acid and 1 mL of 0.5% w/v 1,5-diphenylcarbazide to the sample.
 - Gently shake the mixture and allow it to stand for five minutes for color development.

- Measurement:
 - Measure the absorbance at 543 nm against a reagent blank.

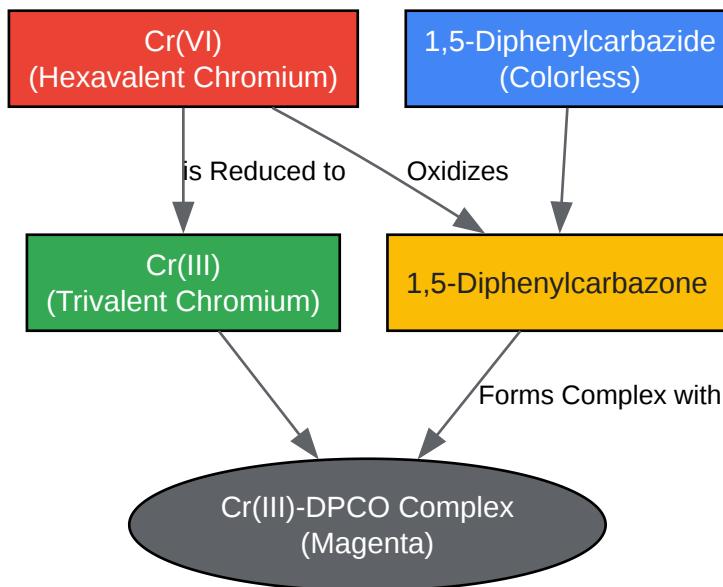
Protocol 2: Spectrophotometric Determination in Water[2]

- Reagent Preparation:
 - Phosphoric acid (H_3PO_4) 1 M
 - 1,5-diphenylcarbazide (DPC) 0.05% dissolved in acetone
- Sample Preparation:
 - Place a sample volume (e.g., 0.5 mL of 100 ppm Cr(VI) for standard curve) into a 100 mL volumetric flask.
- Reaction:
 - Add 3 mL of 1 M H_3PO_4 .
 - Add a specific volume of the DPC solution (e.g., 3.0 mL of 0.05% DPC).
 - Dilute to 100 mL with distilled water.
 - Shake the solution and let it stand for 5 minutes.
- Measurement:
 - Measure the absorbance at a maximum wavelength of 540 nm using a UV-vis spectrophotometer.


Protocol 3: Quantitative Determination with Commercial Kit[5]

- Reagent Preparation:
 - A pre-packaged commercial chromogenic reagent kit is used.
- Sample Preparation:

- Prepare Cr(VI) standards and samples in solution.
- Reaction:
 - Add one package of the reagent to the sample solution.
 - Agitate the bottle by hand to dissolve the reagent. The chromogenic reaction is typically complete within 4-5 minutes.[\[5\]](#)
- Measurement:
 - Measure the absorbance at the peak maximum (around 542 nm). A baseline correction can be applied to improve accuracy for low concentrations.[\[5\]](#)


Experimental Workflow and Signaling Pathway

The following diagrams illustrate the generalized experimental workflow for the **1,5-Diphenylcarbazone** assay and the chemical reaction pathway.

[Click to download full resolution via product page](#)

*A generalized experimental workflow for the **1,5-Diphenylcarbazone** assay.*

[Click to download full resolution via product page](#)

*Chemical reaction pathway of the **1,5-Diphenylcarbazone** assay.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. jeest.ub.ac.id [jeest.ub.ac.id]
- 3. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 4. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- To cite this document: BenchChem. [A Comparative Guide to 1,5-Diphenylcarbazone Assays for Hexavalent Chromium Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7855421#inter-laboratory-comparison-of-1-5-diphenylcarbazone-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com